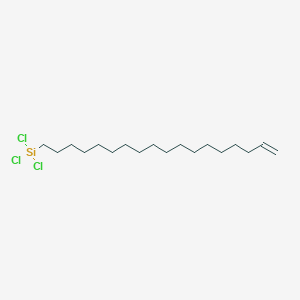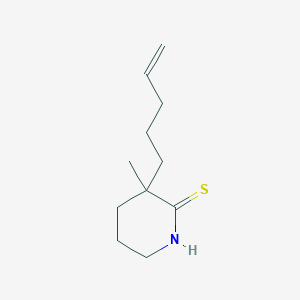![molecular formula C28H27NO8 B12553146 {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate CAS No. 193006-58-5](/img/structure/B12553146.png)
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core with amido and ether linkages, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate typically involves multiple steps, starting with the preparation of the phenylene core. The core is then functionalized with oxobutanamido groups through amide bond formation. The final step involves the introduction of dibenzoate groups via esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace functional groups on the phenylene core, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild to moderate conditions.
Substitution: Halides, nucleophiles, under conditions such as reflux or catalytic environments.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include oxidative stress response, inflammation modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
2-methyl-2-nitroso propane: Involved in nucleophile addition reactions with reduced glutathione.
Uniqueness
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate stands out due to its unique combination of amido and ether linkages, which confer distinct reactivity and stability. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research.
Eigenschaften
CAS-Nummer |
193006-58-5 |
|---|---|
Molekularformel |
C28H27NO8 |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
2-[4-(2-benzoyloxyethoxy)-3-(3-oxobutanoylamino)phenoxy]ethyl benzoate |
InChI |
InChI=1S/C28H27NO8/c1-20(30)18-26(31)29-24-19-23(34-14-16-36-27(32)21-8-4-2-5-9-21)12-13-25(24)35-15-17-37-28(33)22-10-6-3-7-11-22/h2-13,19H,14-18H2,1H3,(H,29,31) |
InChI-Schlüssel |
KLOWWUCJVMESCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)OCCOC(=O)C2=CC=CC=C2)OCCOC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



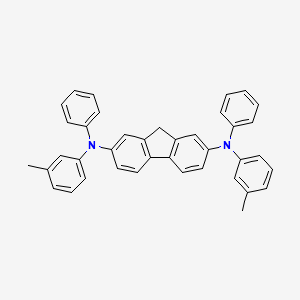
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
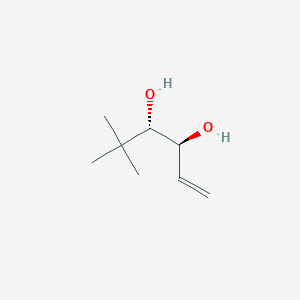
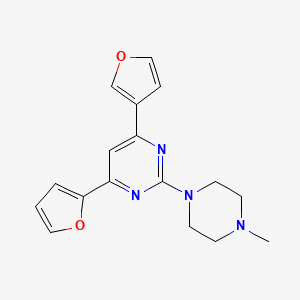
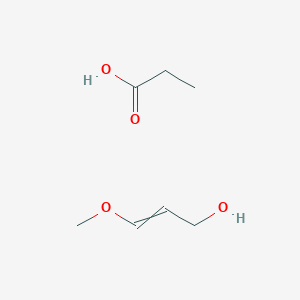

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
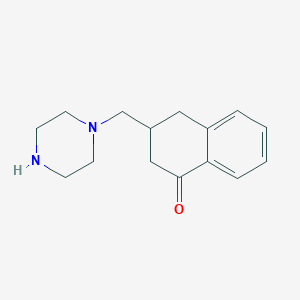
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
